2-[3-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyphenol
Description
The compound 2-[3-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyphenol features a pyrazoline core (4,5-dihydro-1H-pyrazole) substituted with a furan-2-yl group at position 3, a thiophene-2-carbonyl moiety at position 1, and a 6-methoxyphenol group at position 2. This heterocyclic hybrid integrates aromatic (furan, thiophene) and phenolic systems, which are common in bioactive molecules. While direct studies on this compound are absent in the provided evidence, structural analogs with pyrazoline, furan, and thiophene moieties have demonstrated significant biological activities, including enzyme inhibition and antioxidant properties .
Properties
IUPAC Name |
[5-(furan-2-yl)-3-(2-hydroxy-3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-24-16-6-2-5-12(18(16)22)14-11-13(15-7-3-9-25-15)20-21(14)19(23)17-8-4-10-26-17/h2-10,14,22H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWWTZCDJSAXKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C2CC(=NN2C(=O)C3=CC=CS3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyphenol typically involves multi-step organic reactions. One common approach is the Claisen-Schmidt condensation reaction, where 4-acetyl-5-furan/thiophene-pyrazole derivatives react with corresponding aldehydes to form the desired chalcone derivatives . The reaction conditions often include the use of basic catalysts and solvents such as ethanol or methanol.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-[3-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol moiety can be oxidized to form quinones.
Reduction: The carbonyl group in the thiophene moiety can be reduced to alcohols.
Substitution: The furan and thiophene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups in the presence of Lewis acids.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block for the synthesis of more complex organic molecules. Its unique structural features allow researchers to explore various reaction mechanisms and develop new synthetic pathways.
Biology
- Antimicrobial Activity : Preliminary studies have indicated that compounds with similar structural motifs exhibit antimicrobial properties. The incorporation of furan and thiophene rings enhances the biological activity, making this compound a candidate for further investigation in antimicrobial drug development .
- Anticancer Properties : Pyrazole derivatives are known for their potential anticancer activities. The specific interactions of this compound with biological targets involved in cancer cell proliferation warrant further research to elucidate its mechanism of action .
Medicine
- Therapeutic Agent Exploration : Due to its unique structural features, this compound is being explored for its potential therapeutic applications. Its ability to interact with various biological targets positions it as a promising candidate in medicinal chemistry .
Industry
Mechanism of Action
The mechanism of action of 2-[3-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound’s various functional groups allow it to bind to different enzymes and receptors, potentially inhibiting or activating biological processes. For example, the phenol moiety can interact with oxidative enzymes, while the pyrazole ring may bind to specific protein targets, modulating their activity .
Comparison with Similar Compounds
Pyrazoline-Thiazole Hybrids
- Compound 73q: 2-(3-(4-Methoxyphenyl)-1-(4-(3-methoxyphenyl)thiazol-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenol () shares a pyrazoline core and methoxyphenyl substituents. CMT-1: 1.29 μM) .
- Compound 12 : A benzo[d]thiazole-pyrazoline hybrid with dichloropyridine and fluorophenyl groups () highlights the impact of halogen substituents on bioactivity, though its IC50 data are unspecified .
Furan/Thiophene Derivatives
- FAA HDO Products : Compounds like 1,5-di(furan-2-yl)pentan-3-one () lack the pyrazoline core but demonstrate the catalytic stability of furan derivatives in hydrodeoxygenation reactions .
- Compound 6a : A thiazole-imidazole-furan hybrid () shows how furan-2-yl groups enhance π-π stacking in crystal structures, influencing solubility and membrane permeability .
Key Findings :
- Thiophene- and furan-carbonyl groups (as in the target compound) are linked to improved membrane permeability due to moderate clogP values (, Tables 1–2) .
- Methoxy groups (e.g., in 73q) enhance enzyme inhibition compared to non-polar substituents .
Physicochemical Properties
Biological Activity
The compound 2-[3-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyphenol , also known by its CAS number 868146-24-1, is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.
Chemical Structure and Properties
The compound features a unique structural framework comprising:
- Furan and Thiophene Rings : Contributing to its electronic properties and biological activity.
- Pyrazole Moiety : Known for its pharmacological significance.
- Methoxyphenol Group : Enhancing its antioxidant properties.
The molecular formula for this compound is with a molecular weight of 463.6 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The following data summarizes its effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induces apoptosis through mitochondrial pathway |
| SF-268 | 12.50 | Inhibition of cell proliferation |
| NCI-H460 | 42.30 | Cell cycle arrest at G0/G1 phase |
The compound demonstrated significant cytotoxicity against these cell lines, indicating its potential as an anticancer agent .
Anti-inflammatory Activity
The anti-inflammatory properties of the compound were evaluated through various assays, including the stabilization of human red blood cell (HRBC) membranes. The results indicated:
- Stabilization Percentage : Ranged from 86.70% to 99.25%, showing strong anti-inflammatory activity.
This suggests that the compound may inhibit inflammatory mediators, making it a candidate for further anti-inflammatory drug development .
Antimicrobial Activity
The antimicrobial activity was assessed against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) values were determined as follows:
| Microorganism | MIC (µg/mL) |
|---|---|
| E. coli | 20 |
| S. aureus | 15 |
| C. albicans | 25 |
These results indicate that the compound exhibits broad-spectrum antimicrobial activity, making it a promising candidate for treating infections .
Antioxidant Activity
Antioxidant properties were evaluated using the DPPH scavenging assay. The compound showed significant radical scavenging activity with percentages ranging from:
- DPPH Scavenging Activity : 84.16% to 90.52%
This suggests that the compound can effectively neutralize free radicals, which is crucial in preventing oxidative stress-related diseases .
Case Studies and Research Findings
- Study on Anticancer Mechanisms : A study conducted by Bouabdallah et al. demonstrated that pyrazole derivatives could significantly inhibit cancer cell growth through apoptosis and cell cycle arrest mechanisms .
- Evaluation of Anti-inflammatory Effects : Research indicated that compounds with similar structures to our target showed promising results in stabilizing HRBC membranes, suggesting potential therapeutic applications in inflammatory disorders .
- Antimicrobial Efficacy : A comparative study found that compounds containing furan and thiophene rings exhibited enhanced antimicrobial properties compared to their counterparts without these moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
